molecular formula C23H23ClFNO5 B1684570 Elvitegravir CAS No. 697761-98-1

Elvitegravir

Cat. No. B1684570
M. Wt: 447.9 g/mol
InChI Key: JUZYLCPPVHEVSV-LJQANCHMSA-N
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Description

Elvitegravir is an antiretroviral drug used in combination with other HIV medicines to treat infection caused by the human immunodeficiency virus (HIV). HIV is the virus that causes acquired immune deficiency syndrome (AIDS) . It is an integrase inhibitor used to treat HIV-1 infection . It is also used as a combination drug with Emtricitabine, Tenofovir disoproxil, or Cobicistat to enhance its antiretroviral activity .


Synthesis Analysis

Elvitegravir and its eleven process-related impurities have been identified and their structural identification study has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques . A water-compatible molecularly imprinted polymer (MIP) was prepared for specific extraction of HIV-1 integrase inhibitor elvitegravir (EVG). It was prepared by a non-covalent free radical polymerization process using methacrylic acid as a monomer and elvitegravir as a template molecule .


Molecular Structure Analysis

Elvitegravir and its eleven process-related impurities have been identified and their structural identification study has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques . The crystal structure of elvitegravir has been studied .


Chemical Reactions Analysis

Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes .

Scientific Research Applications

Pharmacological Profile and Efficacy

Elvitegravir is a potent inhibitor of HIV-1 integrase, blocking the strand-transfer step essential for viral DNA to integrate into the host genome. It has been shown to produce rapid and durable virologic suppression in combination with active background therapy. Elvitegravir's co-administration with pharmacologic boosters like ritonavir or cobicistat increases its plasma exposure, enhancing its efficacy. This has positioned Elvitegravir as a valuable component of antiretroviral therapy (ART) for both antiretroviral-naïve and experienced patients, offering the advantage of once-daily dosing over alternatives like raltegravir. However, its requirement for pharmacologic boosting adds complexity to the regimen (Wills & Vega, 2012).

Resistance Profile and Drug Interactions

Elvitegravir demonstrates a resistance profile similar to that of raltegravir, with clinical studies indicating its efficacy and safety. Notably, when used in combination regimens, it shows a high rate of virologic suppression. Nevertheless, the emergence of resistance mutations, particularly in patients with previous antiretroviral treatment failure, underscores the need for careful patient management and regimen selection. Drug-drug interactions, especially those mediated by the cytochrome P450 system, are critical considerations in the clinical use of Elvitegravir, requiring dose adjustments and careful selection of concomitant medications to avoid reduced efficacy or increased toxicity (Podany, Scarsi, & Fletcher, 2016).

Clinical Applications and Future Directions

The development and clinical application of Elvitegravir have significantly advanced HIV treatment, offering potent viral suppression and improved patient adherence through once-daily dosing formulations. Its integration into fixed-dose combination pills, such as Elvitegravir/cobicistat/emtricitabine/tenofovir (EVG/COBI/FTC/TDF), simplifies ART regimens, enhancing patient compliance and treatment outcomes. Ongoing research aims to address the challenges of drug resistance and pharmacokinetic boosting requirements, with newer integrase inhibitors and treatment strategies being explored to optimize the therapeutic potential of this class of antiretrovirals (Karmon & Markowitz, 2013).

Safety And Hazards

Elvitegravir is generally well tolerated, with diarrhea and nausea being the most common tolerability issues . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Elvitegravir is now available as a single-agent tablet (Vitekta®) in the EU, where it is indicated for once-daily oral use, in combination with a ritonavir-boosted protease inhibitor (PI) and other antiretrovirals, for the treatment of HIV-1 infection in adults without known mutations associated with resistance to elvitegravir . The main advantage of elvitegravir lies in its potential to be administered as a once-daily, single pill .

properties

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZYLCPPVHEVSV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021650
Record name Elvitegravir
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 mcg/mL
Record name Elvitegravir
Source DrugBank
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Mechanism of Action

Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection. Elvitegravir does not inhibit human topoisomerases I or II.
Record name Elvitegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09101
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Product Name

Elvitegravir

CAS RN

697761-98-1
Record name Elvitegravir
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Record name Elvitegravir [USAN:INN]
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Record name Elvitegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09101
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Elvitegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Record name ELVITEGRAVIR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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